molecular formula C11H13BrFNO B1291958 4-(5-Bromo-2-fluorobenzyl)morpholine CAS No. 488799-67-3

4-(5-Bromo-2-fluorobenzyl)morpholine

Cat. No. B1291958
M. Wt: 274.13 g/mol
InChI Key: LHWHXDWETOZZBT-UHFFFAOYSA-N
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Patent
US08304556B2

Procedure details

5-Bromo-2-fluorobenzaldehyde (2.5 g, 12.3 mmol) and morpholine (1.62 g, 18.5 mmol) are dissolved in 50 mL DCE and stirred for 0.5 h. Acetic acid (0.42 mL, 7.4 mmol) and sodium trisacetoxyboronhydride (3.92 g, 18.5 mmol) are added and the reaction mixture is stirred for 2 h. Then 50 mL of a saturated aqueous solution of sodium hydrogencarbonate is added and the reaction mixture is stirred for another 0.5 h. The reaction mixture is extracted with DCM and the combined organic phases are dried over MgSO4 and concentrated in vacuo. Yield: 3.02 g.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
saturated aqueous solution
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:10])=[C:6]([CH:9]=1)[CH:7]=O.[NH:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1.C(O)(=O)C.[Na].C(=O)([O-])O.[Na+]>ClCCCl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:10])=[C:6]([CH:9]=1)[CH2:7][N:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1 |f:4.5,^1:20|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)F
Name
Quantity
1.62 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0.42 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
saturated aqueous solution
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for another 0.5 h
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases are dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
BrC=1C=CC(=C(CN2CCOCC2)C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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